molecular formula C24H35N3O8S3 B13767307 Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate CAS No. 51724-29-9

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate

Cat. No.: B13767307
CAS No.: 51724-29-9
M. Wt: 589.8 g/mol
InChI Key: JQCATVKDJZXLNP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazinyl group and the ethyl ester moiety. The final step involves the formation of the dimethanesulfonate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate can be compared with other similar compounds, such as ethyl [11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]carbamate methanesulfonate. These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to differences in their chemical properties and applications .

Properties

CAS No.

51724-29-9

Molecular Formula

C24H35N3O8S3

Molecular Weight

589.8 g/mol

IUPAC Name

ethyl N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]carbamate;methanesulfonic acid

InChI

InChI=1S/C22H27N3O2S.2CH4O3S/c1-3-27-22(26)23-17-8-9-21-18(15-17)19(25-12-10-24(2)11-13-25)14-16-6-4-5-7-20(16)28-21;2*1-5(2,3)4/h4-9,15,19H,3,10-14H2,1-2H3,(H,23,26);2*1H3,(H,2,3,4)

InChI Key

JQCATVKDJZXLNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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